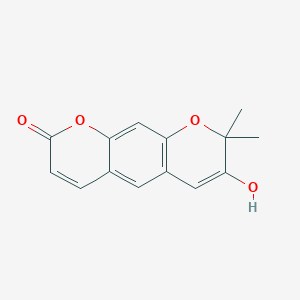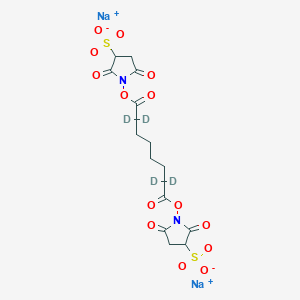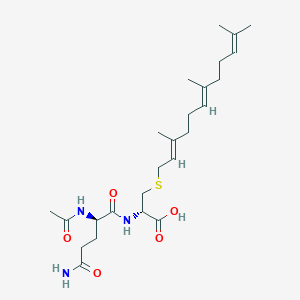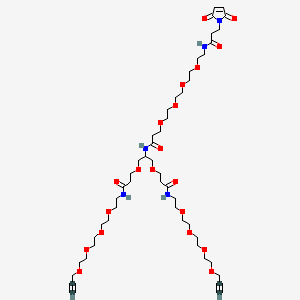![molecular formula C23H15ClN4O4 B11929918 3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of SHP504 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for SHP504 are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
SHP504 undergoes various chemical reactions, including:
Oxidation: SHP504 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert SHP504 into reduced forms, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
SHP504 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 phosphatase and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of SHP2 in cell signaling and regulation.
Medicine: Explored for its potential therapeutic applications in diseases where SHP2 activity is dysregulated, such as certain cancers and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SHP2.
Mécanisme D'action
SHP504 exerts its effects by inhibiting the activity of SHP2 phosphatase. SHP2 is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting SHP2, SHP504 can modulate these processes, leading to changes in cellular behavior. The molecular targets and pathways involved in the mechanism of action of SHP504 include the SHP2 protein and its downstream signaling pathways .
Comparaison Avec Des Composés Similaires
SHP504 is unique in its specific inhibition of SHP2 phosphatase. Similar compounds include other SHP2 inhibitors, such as:
SHP099: Another SHP2 inhibitor with a different chemical structure and mechanism of action.
RMC-4550: A selective SHP2 inhibitor used in cancer research.
TNO155: A SHP2 inhibitor being investigated for its potential therapeutic applications.
SHP504 stands out due to its specific binding affinity and inhibitory potency against SHP2, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C23H15ClN4O4 |
|---|---|
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C23H15ClN4O4/c24-17-7-3-1-5-14(17)12-27-21(30)15-6-2-4-8-18(15)28-20(25-26-23(27)28)16-11-13(22(31)32)9-10-19(16)29/h1-11,29H,12H2,(H,31,32) |
Clé InChI |
AEJITBHMBLVYPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=C(C=CC(=C5)C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)










![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)


